![molecular formula C16H15Cl2N3O2 B252268 N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252268.png)
N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide
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Overview
Description
N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide, also known as DPA-714, is a novel ligand that binds to the translocator protein (TSPO) in the brain. The TSPO is an important target for the development of drugs that can treat a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mechanism of Action
N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide binds to the TSPO, which is located on the outer mitochondrial membrane of cells. The TSPO is involved in a variety of cellular processes, including cholesterol transport, cell proliferation, and apoptosis. N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide binding to the TSPO has been shown to reduce neuroinflammation and protect neurons from damage.
Biochemical and Physiological Effects
N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects in animal models of neurological disorders. These effects include reducing neuroinflammation, protecting neurons from damage, and improving cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide in lab experiments is its specificity for the TSPO. This allows researchers to study the effects of TSPO modulation on a variety of cellular processes. One limitation of using N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide is its relatively short half-life, which requires frequent dosing in animal models.
Future Directions
For N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide research include further investigation of its therapeutic potential in neurological disorders, as well as the development of more potent and selective TSPO ligands. Additionally, the use of N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
Synthesis Methods
The synthesis of N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide involves the reaction of 2,5-dichlorobenzoyl chloride with 6-methyl-3-pyridinecarboxylic acid in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with ethylenediamine to give N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide as a white solid.
Scientific Research Applications
N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide has been extensively studied for its potential therapeutic effects in a variety of neurological disorders. In animal models of Alzheimer's disease, N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide has been shown to reduce neuroinflammation and improve cognitive function. In Parkinson's disease models, N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide has been shown to protect dopaminergic neurons from damage. In multiple sclerosis models, N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide has been shown to reduce inflammation and demyelination.
properties
Molecular Formula |
C16H15Cl2N3O2 |
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Molecular Weight |
352.2 g/mol |
IUPAC Name |
N-[2-[(2,5-dichlorobenzoyl)amino]ethyl]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H15Cl2N3O2/c1-10-2-3-11(9-21-10)15(22)19-6-7-20-16(23)13-8-12(17)4-5-14(13)18/h2-5,8-9H,6-7H2,1H3,(H,19,22)(H,20,23) |
InChI Key |
YFUUMEOTCRRFQW-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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